REACTION_CXSMILES
|
[Na].[Cl:2][C:3]1[C:4](=[O:12])[O:5][C:6](C)([CH3:10])[O:7][C:8]=1[CH3:9]>C(O)C>[CH2:6]([O:5][C:4](=[O:12])[CH:3]([Cl:2])[C:8]([CH3:9])=[O:7])[CH3:10] |^1:0|
|
Name
|
5-chloro-2,2,6-trimethyl-4H-1,3-dioxin-4-one
|
Quantity
|
1.76 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(OC(OC1C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
The reaction partitioned between ether and saturated ammonium chloride which
|
Type
|
CUSTOM
|
Details
|
Evaporation of the ethereal layer
|
Type
|
DISTILLATION
|
Details
|
followed by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)C)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.15 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |